molecular formula C25H22N6O B10917398 1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10917398
M. Wt: 422.5 g/mol
InChI Key: MBBZESQASMBYSI-UHFFFAOYSA-N
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Description

1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the methyl, benzyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, organometallic reagents, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize hazardous waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides, aryl halides, and organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with unique properties.

    Biology: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound exhibits potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features and the resulting biological activities. The presence of the pyrazolopyridine core, along with the methyl, benzyl, and phenyl substituents, contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C25H22N6O

Molecular Weight

422.5 g/mol

IUPAC Name

1-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H22N6O/c1-17-8-6-7-11-19(17)16-31-13-12-23(29-31)28-25(32)20-14-22(18-9-4-3-5-10-18)27-24-21(20)15-26-30(24)2/h3-15H,16H2,1-2H3,(H,28,29,32)

InChI Key

MBBZESQASMBYSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=CC(=NC4=C3C=NN4C)C5=CC=CC=C5

Origin of Product

United States

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